N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step might involve the reaction of 3-nitroaniline with phosgene to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate can then react with 4-chloroaniline to form the urea derivative.
Sulfonation: Finally, the urea derivative can be sulfonated using chlorosulfonic acid to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide would depend on its specific application:
Biological Activity: If used as an antimicrobial, it may inhibit bacterial enzymes.
Chemical Reactivity: The sulfonamide group can interact with various nucleophiles, leading to different reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
N-(4-chlorophenyl)sulfonamide: Lacks the carbamoyl groups but shares the sulfonamide and chlorophenyl moieties.
Uniqueness
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler sulfonamides.
Properties
IUPAC Name |
1-(benzenesulfonyl)-1-(4-chlorophenyl)-3-[(3-nitrophenyl)carbamoyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTISQCRVQUVGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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